N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two thiolane rings and a benzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with thiolane derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane rings can yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with different functional groups.
Scientific Research Applications
N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide exerts its effects is primarily through its interaction with specific molecular targets. The thiolane rings and amide groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N1,N4-bis(1,1-dioxo-1,2-benzothiazol-3-yl)benzene-1,4-diamine
- N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine
Uniqueness
Compared to similar compounds, N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide is unique due to its specific combination of thiolane rings and benzene core. This structure imparts distinct chemical and physical properties, making it particularly useful in applications requiring stability and reactivity under various conditions.
Properties
Molecular Formula |
C16H20N2O6S2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-N,4-N-bis(1,1-dioxothiolan-3-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H20N2O6S2/c19-15(17-13-5-7-25(21,22)9-13)11-1-2-12(4-3-11)16(20)18-14-6-8-26(23,24)10-14/h1-4,13-14H,5-10H2,(H,17,19)(H,18,20) |
InChI Key |
NLYRNCNSVOZIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.